

Technical Guide: Characterization & Utility of Cyclohexanone O-prop-2-ynyl-oxime

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Compound of Interest

Compound Name: Cyclohexanone O-prop-2-ynyl-oxime

CAS No.: 174004-17-2

Cat. No.: B1351759

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Executive Summary

Cyclohexanone O-prop-2-ynyl-oxime (also known as O-propargyl cyclohexanone oxime) is a specialized bifunctional intermediate connecting the stability of oxime ethers with the bioorthogonal reactivity of terminal alkynes.

Unlike the parent cyclohexanone oxime (a precursor to Caprolactam/Nylon-6), this O-alkylated derivative serves as a high-fidelity "Click Chemistry" handle. It allows researchers to graft cyclohexyl moieties onto azido-functionalized biomolecules, polymers, or surfaces via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a validated synthetic workflow, a rigorous characterization logic tree, and the mechanistic grounding required for its application in drug discovery and materials science.

Part 1: Molecular Architecture & Significance

Structural Analysis

The molecule consists of a lipophilic cyclohexane ring fused to a propargyl group via an oxime ether linkage (

).

Component	Functional Group	Chemical Behavior
Cyclohexyl Ring	Aliphatic Cycle	Lipophilic core; provides steric bulk and hydrophobic interaction.
Oxime Ether		Hydrolytically Stable. Unlike simple imines, oxime ethers are resistant to hydrolysis in physiological pH, making them ideal pharmacophores.
Propargyl Tail		The "Click" Handle. A terminal alkyne ready for 1,3-dipolar cycloaddition with azides.

Strategic Utility

- Bio-conjugation: The oxime ether linkage is far more stable than esters or amides in serum, preventing premature cleavage of the payload.
- Fragment-Based Drug Discovery (FBDD): Used as a rigid, hydrophobic linker to probe "pockets" in enzyme active sites while tethering to a library scaffold via the alkyne.

Part 2: Synthetic Pathway & Optimization

Reaction Logic

The synthesis is a condensation reaction between Cyclohexanone and O-propargylhydroxylamine hydrochloride. A weak base (Sodium Acetate) is critical to buffer the HCl and liberate the nucleophilic free amine without causing aldol condensation side-reactions of the ketone.

Validated Protocol

Reagents:

- Cyclohexanone (1.0 equiv)

- O-Propargylhydroxylamine Hydrochloride (1.1 equiv)
- Sodium Acetate (NaOAc) (1.5 equiv)
- Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

- Preparation: Dissolve NaOAc and O-propargylhydroxylamine HCl in water. The solution may warm slightly (exothermic neutralization).
- Addition: Dilute cyclohexanone in ethanol and add dropwise to the aqueous amine solution.
 - Why? Slow addition prevents local excesses of ketone, minimizing self-condensation.
- Reaction: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 9:1).
- Workup:
 - Evaporate ethanol under reduced pressure.
 - Extract the aqueous residue with Diethyl Ether or Dichloromethane ().
 - Wash combined organics with Brine () to remove residual hydroxylamine salts.
 - Dry over anhydrous and concentrate.
- Purification: The product is typically a colorless to pale yellow oil (unlike the solid parent oxime). If purity is <95%, purify via silica gel flash chromatography (Hexane 5% EtOAc/Hexane).

Process Visualization



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Caption: Figure 1. Synthesis workflow for **Cyclohexanone O-prop-2-ynyl-oxime** emphasizing the buffering step to ensure nucleophilicity.

Part 3: Physicochemical Characterization (The "Fingerprint")

To ensure scientific integrity, the isolated compound must pass the following spectral checkpoints.

NMR Spectroscopy (Diagnostic Signals)

The

NMR spectrum provides the most definitive proof of structure. The key is the disappearance of the broad oxime -OH signal and the appearance of the propargyl group.

Proton Environment	Shift (, ppm)	Multiplicity	Integral	Mechanistic Origin
	4.65 – 4.75	Doublet (Hz)	2H	Deshielded by Oxygen and Alkyne anisotropy.
	2.40 – 2.50	Triplet (Hz)	1H	Terminal alkyne proton (acetylenic).
Ring	2.20 – 2.60	Multiplet	4H	Protons adjacent to the bond (deshielded).
Ring	1.50 – 1.80	Multiplet	6H	Remote ring protons.

Infrared (IR) Spectroscopy

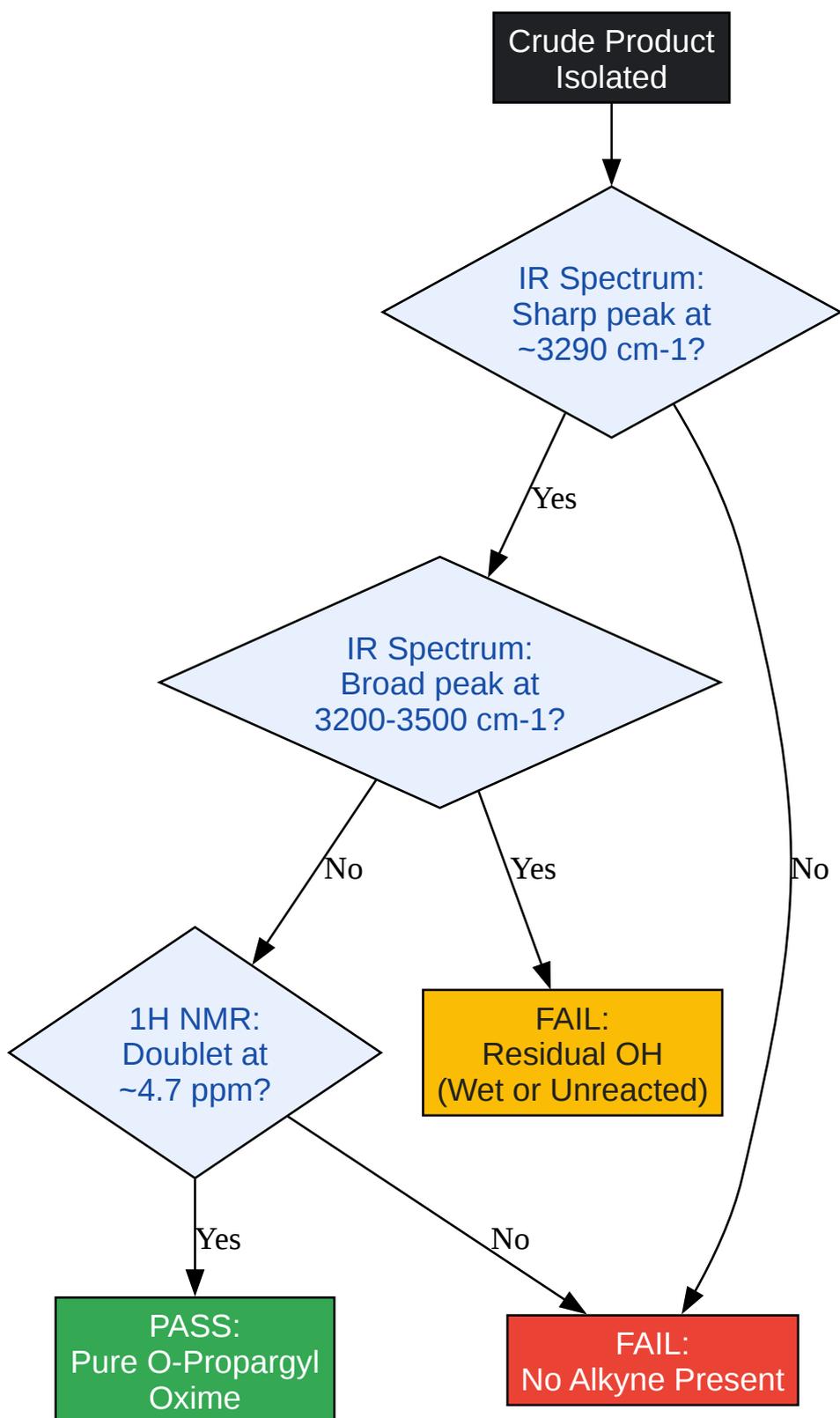
IR is a rapid "Go/No-Go" check for the functional groups.

- Diagnostic Peak 1 (): Sharp, strong stretch. (Crucial: If this is broad, you have residual water or unreacted OH).
- Diagnostic Peak 2 (): Weak/Medium stretch.
- Diagnostic Peak 3 ():

stretch (Oxime ether).

Characterization Logic Tree

Use this decision matrix to validate your product.



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Caption: Figure 2. Characterization logic tree. A clean spectrum requires the presence of the alkyne stretch and the absence of the broad OH stretch.

Part 4: Application – The CuAAC "Click" Reaction

The primary utility of this molecule is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Mechanism

The terminal alkyne coordinates with Cu(I), forming a copper acetylide intermediate. This reacts with an organic azide to form a 1,4-disubstituted 1,2,3-triazole.

Standard Protocol

- Alkyne: **Cyclohexanone O-prop-2-ynyl-oxime** (1.0 equiv)

- Azide:

(1.0 equiv)

- Catalyst:

(5 mol%)

- Reductant: Sodium Ascorbate (10 mol%)

- Solvent: t-BuOH /

(1:1)

Outcome: The formation of the triazole ring is irreversible and chemically inert, permanently tethering the cyclohexyl ring to the target

Part 5: Safety & Handling

- Thermal Instability: While oxime ethers are generally stable, terminal alkynes and oximes can be energetic. Do not distill at high temperatures (>150°C) without a blast shield.

- Toxicity: Oxime derivatives can be potential skin sensitizers. Handle with nitrile gloves.
- Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyne or hydrolysis.

References

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